molecular formula C19H16ClN5O3S B2820917 2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide CAS No. 921487-30-1

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide

Cat. No. B2820917
CAS RN: 921487-30-1
M. Wt: 429.88
InChI Key: YEJVYANFSAVZJD-UHFFFAOYSA-N
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Description

“2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The presence of substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms and druggable targets . The presence of a particular group might also enhance the cellular accumulation into the protozoa .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring has been associated with antitumor and cytotoxic effects. Researchers have synthesized various thiazole derivatives and evaluated their impact on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .

Inhibition of Angiogenesis and Proliferation Pathways

The ureido-substituted 4-chlorophenylthiazole moiety may play a role in inhibiting critical tumor angiogenesis and proliferation pathways. Sorafenib, a drug approved for advanced hepatocellular carcinoma (HCC), targets VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling pathways, contributing to its antitumor effects .

Biological System Modulation

When molecules containing the thiazole ring enter physiological systems, they interact unpredictably. These compounds can activate or inhibit biochemical pathways, enzymes, and receptors. The aromaticity of the thiazole ring allows for diverse interactions within biological systems .

Future Directions

Thiazole derivatives, including “2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on optimizing these compounds to reduce their cytotoxicity and develop a more drug-like profile .

properties

IUPAC Name

2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVYANFSAVZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide

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